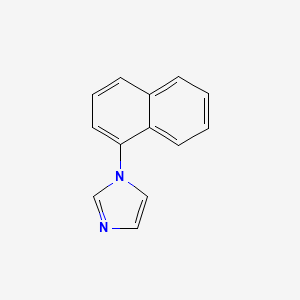

1-(naphthalen-1-yl)-1H-imidazole

描述

属性

分子式 |

C13H10N2 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC 名称 |

1-naphthalen-1-ylimidazole |

InChI |

InChI=1S/C13H10N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-10H |

InChI 键 |

PSZSCCJAIZGKSE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=CN=C3 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Naphthalen 1 Yl 1h Imidazole and Its Derivatives

Diverse Synthetic Pathways to Imidazole (B134444) Ring Systems

The construction of the imidazole ring is a fundamental challenge in heterocyclic chemistry, with numerous methods developed to achieve this goal. These methods often involve the condensation of various components to form the five-membered ring.

Multi-component Reaction Strategies for Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. nih.gov The Debus-Radziszewski synthesis is a classic example of an MCR for imidazoles, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org

Modern MCRs for substituted imidazoles often utilize various catalysts and reaction conditions to improve yields and expand the substrate scope. isca.metandfonline.com For instance, a one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been developed using p-toluenesulfonic acid (PTSA) as a catalyst. isca.me This method involves the condensation of benzil, a substituted benzaldehyde, ammonium (B1175870) acetate, and, for tetrasubstituted imidazoles, an aniline. isca.me The reaction proceeds under mild conditions with good isolated yields. isca.me

Another approach involves a phospha-münchnone cycloaddition, which allows for the one-pot synthesis of imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles. acs.org This method offers flexibility in tuning the substituents on the imidazole ring. acs.org Additionally, metal-free, acid-promoted MCRs have been developed for the synthesis of tri- and tetrasubstituted imidazoles from internal alkynes, aldehydes, and anilines, providing a diverse range of imidazole scaffolds in good to excellent yields. acs.org

Catalytic Approaches (e.g., Copper-Catalyzed, Palladium-Catalyzed) in Imidazole Synthesis

Transition metal catalysis plays a crucial role in modern organic synthesis, and the formation of imidazoles is no exception. Copper and palladium catalysts are particularly effective in facilitating various cross-coupling and amidation reactions to construct the imidazole ring and its derivatives. acs.orgnih.govnih.gov

Copper-catalyzed reactions have been employed for the synthesis of 1,2,4-trisubstituted imidazoles through the diamination of terminal alkynes with amidines. organic-chemistry.org This method utilizes CuCl₂·2H₂O as the catalyst in the presence of Na₂CO₃ and pyridine. organic-chemistry.org Palladium catalysts, often in tandem with copper, are used in cross-coupling cascades to form complex fused imidazole systems. nih.govacs.org For example, a Pd/Cu-catalyzed intermolecular cross-coupling between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles provides access to N-fused (benzo)imidazophenanthridine scaffolds. nih.govacs.org

The synthesis of N-aryl imidazo[4,5-c]pyridines has been achieved using a copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine, followed by a palladium-catalyzed amidation/cyclization strategy. nih.gov These catalytic methods offer high efficiency, broad substrate scope, and excellent functional group compatibility. nih.gov

Modern Green Chemistry and Solvent-Free Protocols for Imidazole Formation

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, reusable catalysts, and solvent-free conditions, are increasingly being applied to imidazole synthesis. nih.govasianpubs.orgnih.gov

Solvent-free synthesis of imidazole derivatives has been achieved through one-pot reactions, often assisted by microwave irradiation. asianpubs.orgnih.gov These methods offer several advantages, including high yields, reduced reaction times, and easy work-up procedures. asianpubs.org For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been accomplished under solvent-free conditions using ZSM-11 zeolite as a reusable catalyst. nih.gov Ionic liquids have also emerged as green catalysts and solvents for imidazole synthesis, offering benefits like high atom economy and non-chromatographic purification. tandfonline.com

The use of water as a solvent is another green approach. Sodium lauryl sulfate (B86663) has been used as a catalyst for the one-pot multicomponent synthesis of substituted imidazoles in water at 80°C, providing excellent yields and avoiding the use of metal catalysts. researchgate.net

Electrochemical Synthesis of Imidazole Derivatives

Electrochemical methods offer a powerful and sustainable alternative to traditional chemical synthesis. acs.orgresearchgate.nettandfonline.com These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. The electrochemical synthesis of imidazoles and their derivatives has been explored through various strategies. acs.orgresearchgate.netacs.org

One approach involves the electrochemical oxidative dehydrogenation C–N bond formation for the synthesis of 1,2-disubstituted benzimidazoles. acs.org This method is performed under mild conditions and avoids the use of metal catalysts and stoichiometric oxidants. acs.org Another strategy is the electrochemical desulfurization of 2-mercapto-imidazoles to yield imidazoles in very good yields. organic-chemistry.org Electrochemical methods have also been used for the polymerization of imidazole and its derivatives. acs.org

Regiochemical Control and Stereoselective Syntheses

Controlling the regioselectivity and stereoselectivity in the synthesis of substituted imidazoles is a significant challenge. The development of methods that allow for the precise placement of substituents on the imidazole ring is crucial for structure-activity relationship studies and the design of new functional molecules.

A novel synthesis of 4- and 5-functionalized imidazoles has been developed from electron-withdrawing group-substituted allenyl sulfonamides and amines, where the regioselectivity is dependent on the substituents on the nitrogen atoms. nih.gov Another regioselective synthesis of 1,4-disubstituted imidazoles involves a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization with an amine nucleophile. nih.gov This protocol provides the desired products with complete regioselectivity and is tolerant of a diverse range of N-substituents. nih.gov

Design and Synthesis of Naphthalene-Imidazole Precursors

The synthesis of 1-(naphthalen-1-yl)-1H-imidazole and its derivatives requires the preparation of appropriate naphthalene-imidazole precursors. These precursors are then subjected to further reactions to construct the final target molecule.

One synthetic route to a derivative, 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol, starts with the reaction of 1-naphthylamine (B1663977) and 2-bromo-1-phenylethan-1-one to form an aminoketone intermediate. openreadings.eu This intermediate is then reacted with KSCN to yield the imidazole-2-thiol. openreadings.eu

Another approach involves the synthesis of naphthalene-based amino-alcohols, which can serve as precursors for more complex imidazole-containing structures. mdpi.com These amino-alcohols can be prepared by the reduction of 1-acyl-2-aminonaphthalenes, which are synthesized via the Sugasawa reaction of 2-aminonaphthalenes with nitriles. mdpi.com The design and synthesis of π-conjugated molecules based on naphthalene (B1677914) and imidazole have also been reported, where a naphthalene-diamine is coupled with a phenanthro[9,10-d]imidazole-based aldehyde. rsc.orgrsc.org

Process Optimization and Scalability in Laboratory Synthesis

The successful laboratory synthesis of this compound and its derivatives hinges not only on the selection of a viable synthetic route but also on the meticulous optimization of reaction parameters to ensure high yield, purity, and efficiency. Furthermore, for the synthesis to be practical beyond small-scale academic exercises, its scalability must be considered. Key strategies for N-arylation, such as the Buchwald-Hartwig amination and the Ullmann condensation, are primary targets for such optimization efforts. The goal is to develop robust, reproducible, and scalable protocols that are both cost-effective and environmentally conscious.

Optimization of Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it a prime candidate for coupling imidazole with a naphthalene precursor. bristol.ac.uk The optimization of this reaction involves the careful tuning of several interdependent variables, including the choice of catalyst, ligand, base, solvent, and temperature. researchgate.net

Key Optimization Parameters:

Catalyst and Ligand Selection: The choice of the palladium precursor and, more critically, the phosphine (B1218219) ligand has a remarkable effect on catalytic activity. Studies on analogous C-N cross-coupling reactions consistently demonstrate that sterically hindered, electron-rich monodentate phosphine ligands provide the most active catalytic systems. researchgate.net For instance, in a comparative study, the ligand XPhos showed significantly higher conversion rates compared to bidentate ligands like BINAP and DPEphos for a challenging amination. researchgate.net Similarly, RuPhos has been identified as a highly effective ligand in other complex Buchwald-Hartwig couplings. nih.gov

Table 1: Effect of Phosphine Ligand on Buchwald-Hartwig Reaction Conversion Data derived from a representative Pd-catalyzed amination reaction. researchgate.net

| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene (B28343) | 100 | 16 | <5 |

| DPEphos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 16 | <5 |

| XPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 16 | 91 |

Base and Solvent: The base plays a crucial role in the catalytic cycle. While carbonate bases like cesium carbonate (Cs₂CO₃) are common, stronger, non-nucleophilic bases such as potassium hexamethyldisilazide (KHMDS) can be superior for certain substrate combinations, leading to cleaner reactions and higher yields. researchgate.netnih.gov The choice of solvent is also critical, with anhydrous, non-protic solvents like toluene or dioxane being typical. researchgate.net

Temperature, Time, and Catalyst Loading: These parameters are often optimized in conjunction to find the most efficient conditions. Design of Experiments (DoE) methodologies can be employed to systematically explore the effects of multiple variables simultaneously, moving beyond the "one variable at a time" approach to find a true reaction optimum. bristol.ac.uk For example, reducing reaction time from 16 hours to 8 hours can lead to a decrease in substrate conversion, from 91% to 79% in one case. researchgate.net Similarly, while reducing the amount of expensive palladium catalyst is desirable for scalability, it can negatively impact performance. Increasing the substrate-to-catalyst ratio from 10:1 to 20:1 resulted in a significant drop in conversion from 91% to 57%. researchgate.net

Optimization of Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed alternative for forming C-N bonds. wikipedia.org Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, which limited its scalability and functional group tolerance. wikipedia.org

Modern advancements have significantly improved the Ullmann reaction, making it a more viable and scalable process. The use of soluble copper(I) salts (e.g., CuI) in combination with ligands like 1,10-phenanthroline (B135089) allows the reaction to proceed under much milder conditions. bohrium.com

Table 2: Comparison of Traditional vs. Modern Ullmann Condensation Conditions Illustrative conditions for C-N bond formation. wikipedia.orgbohrium.com

| Parameter | Traditional Ullmann | Modern Ligand-Assisted Ullmann |

|---|---|---|

| Catalyst | Copper powder (stoichiometric) | CuI (catalytic) |

| Ligand | None | 1,10-phenanthroline |

| Temperature | >210°C | ~100°C |

| Solvent | Nitrobenzene, DMF | DMF |

| Base | K₂CO₃ | K₂CO₃ |

This modern approach was successfully used in the synthesis of imidazobenzothiazine derivatives, where a screen of reaction conditions identified CuI, 1,10-phenanthroline, and K₂CO₃ in DMF at 100°C as the optimal system. bohrium.com Such milder conditions are more compatible with complex molecules and are more amenable to large-scale synthesis.

Scalability in the Laboratory

Optimizing a reaction is the first step toward making it scalable. A scalable process is one that can be performed on increasingly larger batches (e.g., from milligrams to multi-grams) without a significant loss in yield or purity and without introducing new safety hazards. nih.govnih.gov

Key considerations for scalability include:

Multi-gram Synthesis: The successful optimization of a Buchwald-Hartwig coupling, using RuPhos as a ligand and KHMDS as a base, directly enabled the multi-gram synthesis of a key pharmaceutical intermediate, delivering over 9 grams of high-purity material. nih.gov This demonstrates a direct link between small-scale optimization and laboratory-scale production.

Robust Purification: As scale increases, purification methods must remain effective. Recrystallization is often preferred over chromatography for large-scale work due to its efficiency. The development of a scalable synthesis for an MTAD precursor highlighted a recrystallization procedure that was independent of scale, yielding consistent purity. nih.gov

Intermediate Stability: The stability of intermediates is crucial. A linear cyclization precursor in the MTAD synthesis was found to be benchtop stable for at least two months, a critical factor for the logistics of a multi-step, large-scale synthesis campaign. nih.gov

One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" process enhances scalability by reducing the number of manipulations, solvent use, and purification steps. asianpubs.org The development of solvent-free, one-pot methods for imidazole synthesis represents a significant advance in creating efficient and environmentally friendly protocols suitable for larger scales. asianpubs.org

By systematically optimizing reaction parameters and considering factors like purification, stability, and process efficiency, robust and scalable laboratory syntheses of this compound and its derivatives can be readily developed.

Fundamental Mechanistic Investigations in the Formation of Naphthalene Imidazole Compounds

Elucidation of Proposed Reaction Mechanisms for Imidazole (B134444) Nucleus Assembly

The primary route for forming the C-N bond between a naphthalene (B1677914) moiety and an imidazole ring is through N-arylation reactions. researchgate.net Modern synthetic methods predominantly rely on transition-metal-catalyzed cross-coupling reactions, which have largely superseded harsher, traditional methods like the Ullmann condensation that required high temperatures. organic-chemistry.org

The most common proposed mechanisms for the N-arylation of imidazole with a naphthalene precursor (e.g., 1-halonaphthalene or a naphthaleneboronic acid) involve copper or palladium catalysts. researchgate.netorganic-chemistry.org

Copper-Catalyzed N-Arylation (Chan-Lam Coupling/Ullmann-type): A widely accepted mechanism for the copper-catalyzed N-arylation of imidazole is depicted in the catalytic cycle. researchgate.netresearchgate.net The cycle generally proceeds as follows:

Formation of a Cu(I) or Cu(II) imidazoyl complex: The reaction often starts with a Cu(I) or Cu(II) salt. The imidazole, in the presence of a base, deprotonates and coordinates to the copper center.

Oxidative Addition: The aryl halide (e.g., 1-iodonaphthalene) undergoes oxidative addition to the copper complex. In the case of using an arylboronic acid (Chan-Lam conditions), a transmetalation step occurs where the aryl group is transferred from boron to the copper center. researchgate.net

Reductive Elimination: The final step is the reductive elimination of the N-arylated imidazole product, 1-(naphthalen-1-yl)-1H-imidazole, which regenerates the copper catalyst for the next cycle. researchgate.net

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium catalysts are also used for N-arylation, favoring arylation at the C-2 and C-5 positions of the imidazole ring rather than the nitrogen atom. researchgate.net However, for N-arylation, specific ligand systems can direct the reaction. The mechanism is analogous to the Buchwald-Hartwig amination and involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds the aryl halide to form a Pd(II) complex.

Ligand Exchange/Coordination: The deprotonated imidazole displaces a halide on the Pd(II) center.

Reductive Elimination: The N-arylated product is eliminated, regenerating the Pd(0) catalyst.

Another significant pathway for forming the imidazole ring itself is the Radziszewski reaction , which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net While this assembles the imidazole core, it is distinct from the subsequent N-arylation step that attaches the naphthalene group.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of intermediates in catalytic cycles are often challenging due to their transient nature. However, a combination of spectroscopic methods, computational studies, and stoichiometric reactions has provided insight into their identity.

In copper-catalyzed N-arylation, the key proposed intermediates are copper-acetylide and copper(I) imidazoyl complexes. researchgate.netbeilstein-journals.org The formation of these intermediates is supported by stoichiometric reactions. beilstein-journals.org For instance, the interaction between a copper catalyst and the imidazole substrate leads to the formation of a copper-imidazole complex, which is a crucial step before the coupling with the aryl partner. researchgate.net

In the synthesis of related tetrasubstituted imidazoles using ionic liquids, computational studies have identified key intermediates such as amino(phenyl)methanol, which is formed during the initial nucleophilic addition step. researchgate.net The characterization of synthesized naphthalene-imidazole compounds is typically confirmed using techniques like FT-IR, NMR spectroscopy, and mass spectrometry to verify the final structure. nih.govacs.org For example, the successful synthesis of 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts was confirmed through detailed ¹H-NMR and ¹³C-NMR analysis. mdpi.com

| Intermediate Type | Role in Reaction | Supporting Evidence |

| Copper(I)-Imidazoyl Complex | Binds the imidazole nucleophile to the catalyst. | Proposed in multiple catalytic cycles. researchgate.netresearchgate.net |

| Pd(II)-Aryl-Imidazolyl Complex | Precursor to reductive elimination in Pd-catalyzed reactions. | Analogous to well-studied Buchwald-Hartwig intermediates. researchgate.net |

| Copper-Acetylide Complex | Key intermediate in certain copper-catalyzed reactions. | Supported by stoichiometric reaction studies. beilstein-journals.org |

| Amino(phenyl)methanol | Intermediate in imidazole ring formation from carbonyls. | Identified through computational studies (DFT). researchgate.net |

This table illustrates key proposed intermediates in the formation of N-arylated imidazoles.

Catalytic Reaction Cycles and Influence of Co-catalysts

The efficiency of N-arylation reactions is highly dependent on the catalytic system, including the metal center, ligands, base, and any additives or co-catalysts.

Catalytic Cycles: The catalytic cycle for a Cu(II)-catalyzed N-arylation of imidazole with an arylboronic acid typically involves the formation of a Cu(II)-imidazoyl species, followed by transmetalation with the arylboronic acid to form an aryl-Cu(II)-imidazoyl intermediate. researchgate.net Reductive elimination then yields the desired N-arylimidazole and a Cu(0) species, which is then oxidized back to Cu(II) to complete the cycle. researchgate.net The use of N-heterocyclic carbene (NHC) ligands with copper(I) catalysts has been shown to be highly efficient, with stoichiometric reactions suggesting the release of one NHC ligand and the formation of a copper(I) acetylide as key steps. beilstein-journals.org

Influence of Ligands and Co-catalysts: Ligands play a critical role by stabilizing the metal center, increasing its solubility, and modulating its reactivity.

Phenanthroline Ligands: 4,7-Dimethoxy-1,10-phenanthroline has proven to be an excellent ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides, allowing the reaction to proceed under mild conditions. organic-chemistry.orgmit.edu

Other Ligands: Various other ligands, including diamines and N,N'-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene (SIPr), have been successfully employed in both copper and palladium-catalyzed systems. organic-chemistry.org

Co-catalysts and Additives: The addition of certain substances can accelerate the reaction. For example, poly(ethylene glycol) (PEG) has been found to accelerate the copper-catalyzed N-arylation of imidazoles, possibly by acting as a phase-transfer catalyst. organic-chemistry.org In some syntheses, ionic liquids like [Et2NH2][HSO4] have been shown to act not just as solvents but as dual catalysts, with both the cation and anion participating directly in the reaction to lower activation energy barriers. researchgate.net

| Catalyst System Component | Function | Example | Reference |

| Catalyst | Facilitates C-N bond formation. | Copper(I) Oxide, [Cu(OH)·TMEDA]₂Cl₂ | organic-chemistry.org |

| Ligand | Stabilizes catalyst, enhances reactivity. | 4,7-Dimethoxy-1,10-phenanthroline | organic-chemistry.orgmit.edu |

| Base | Deprotonates imidazole N-H. | Cs₂CO₃, NaOH | researchgate.netorganic-chemistry.org |

| Additive/Co-catalyst | Accelerates reaction rate. | Poly(ethylene glycol) (PEG) | organic-chemistry.org |

| Catalytic Solvent | Participates directly in the reaction mechanism. | [Et2NH2][HSO4] (Ionic Liquid) | researchgate.net |

This table summarizes the roles of different components in the catalytic N-arylation of imidazoles.

Distinguishing Radical and Ionic Reaction Pathways

The formation of N-aryl imidazoles via transition metal catalysis is predominantly considered to proceed through ionic pathways . These mechanisms involve discrete two-electron steps such as oxidative addition and reductive elimination, where the metal center cycles between different oxidation states (e.g., Pd(0)/Pd(II) or Cu(I)/Cu(III)). researchgate.netresearchgate.net

However, the possibility of radical pathways cannot be entirely dismissed, especially under certain conditions. Radical reactions, involving single-electron transfer (SET) mechanisms, are well-recognized in organic chemistry and can be initiated by transition metals. rsc.orgnih.gov For example, the Minisci reaction involves the radical functionalization of electron-deficient heteroarenes. nih.gov

While most modern cross-coupling reactions for N-arylation are designed to favor ionic routes for better control and selectivity, a radical mechanism could potentially compete. rsc.org Computational studies are a key tool for distinguishing these pathways by calculating the energy barriers for each potential route. For instance, detailed density functional theory (DFT) calculations for the synthesis of a tetrasubstituted imidazole in an ionic liquid clearly mapped out an ionic mechanism, involving proton donation from the ionic liquid's cation and subsequent deprotonation, without invoking radical intermediates. researchgate.net The clear distinction between ionic and radical pathways often requires sophisticated mechanistic experiments, such as the use of radical traps or clocks, and high-level computational analysis, which are not always reported in standard synthetic papers. rsc.org

Kinetic and Thermodynamic Profiling of Synthesis Reactions

Computational chemistry, particularly DFT, has become a powerful tool for profiling these reactions. In a study on a tetrasubstituted imidazole synthesis, the Gibbs free energy (ΔG‡) barriers for key steps were calculated. researchgate.net

In a medium free of an ionic liquid catalyst, the initial carbonyl hydroxylation step had a very high activation barrier of 49.4 kcal mol⁻¹ .

The presence of the ionic liquid acting as a solvent (through hydrogen bonding) lowered this barrier to 35.8 kcal mol⁻¹ .

When the ionic liquid was allowed to participate catalytically, the barrier was dramatically reduced. The proton donation step from the cation [Et2NH2]⁺ had a ΔG‡ of only 9.2 kcal mol⁻¹ , and the subsequent deprotonation had a barrier of 14.3 kcal mol⁻¹ . researchgate.net

These computational findings demonstrate the profound effect a catalyst can have on the reaction kinetics by lowering the activation energy of rate-determining steps. researchgate.net

| Reaction Step | Condition | Gibbs Free Energy of Activation (ΔG‡) |

| Carbonyl Hydroxylation | IL-Free Medium | 49.4 kcal mol⁻¹ |

| Carbonyl Hydroxylation | IL as Solvent | 35.8 kcal mol⁻¹ |

| Proton Donation to Carbonyl | Catalytic IL Cation | 9.2 kcal mol⁻¹ |

| Deprotonation of Nucleophile | Catalytic IL | 14.3 kcal mol⁻¹ |

This table presents calculated activation energy barriers for key steps in an imidazole synthesis, highlighting the catalytic effect of an ionic liquid. Data sourced from a computational study on a related system. researchgate.net

Computational and Theoretical Chemical Studies of 1 Naphthalen 1 Yl 1h Imidazole

Density Functional Theory (DFT) Based Computational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(naphthalen-1-yl)-1H-imidazole, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G), are employed to predict its molecular properties. irjweb.com

Geometric Optimization and Conformational Energetics Geometric optimization calculations are performed to find the lowest energy structure of the molecule. For this compound, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. The key conformational feature is the dihedral angle between the planes of the naphthalene (B1677914) and imidazole (B134444) rings. In related structures, like 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, this angle has been found to be 39.22°. iucr.org This rotation is a result of steric hindrance between the hydrogen atoms on the imidazole ring and the naphthalene system. Potential energy scans are used to identify the most stable conformer by systematically rotating the flexible bonds. nih.gov

Below is a table of representative optimized geometric parameters for imidazole and naphthalene derivatives, which can be considered analogous to those in this compound.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length (Å) | C=N (imidazole) | 1.36 Å | rasayanjournal.co.in |

| C-N (imidazole) | 1.386 Å | rasayanjournal.co.in | |

| C-N (linker) | 1.418 Å | mdpi.com | |

| Bond Angle (°) | C-N-C (imidazole) | ~108° | researchgate.net |

| Dihedral Angle (°) | Naphthalene-Imidazole | ~39-65° | iucr.org |

Tautomerism Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, this would involve the proton shifting from the N1 position to the N3 position, resulting in 1-(naphthalen-1-yl)-3H-imidazole. Computational studies on imidazole itself show that different tautomers have varying stabilities, with energy gaps that can be significant (e.g., around 60 kJ/mol). uj.edu.pl The relative energies of these tautomers can be influenced by the substituent on the ring and the surrounding medium (gas phase vs. solvent). acs.orgresearchgate.net For most substituted imidazoles, one tautomer is generally more stable and thus more prevalent experimentally. purkh.com

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. asianpubs.org In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO is likely distributed across the imidazole ring and the C-N linkage. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. bohrium.comresearchgate.net A smaller energy gap suggests higher reactivity and easier electronic transitions. irjweb.com DFT calculations on similar imidazole derivatives have reported HOMO-LUMO gaps in the range of 2.80 eV to 4.75 eV. scilit.comsamipubco.com

Energy Profiles and Electronic Properties The table below summarizes typical electronic properties calculated for naphthalene and imidazole derivatives, providing an estimate for this compound.

| Parameter | Typical Calculated Value (eV) | Reference |

| E(HOMO) | -5.82 to -6.84 eV | samipubco.comnih.gov |

| E(LUMO) | -1.27 to -1.82 eV | nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | 2.80 to 4.75 eV | scilit.comsamipubco.com |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. skku.edu The MEP map uses a color scale to represent different potential values on the electron density surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, the most negative region is expected around the sp2-hybridized nitrogen atom (N3) of the imidazole ring, which has a lone pair of electrons. skku.eduorientjchem.org

Blue regions represent positive electrostatic potential, which is electron-poor and indicates sites for nucleophilic attack. These areas are typically found around hydrogen atoms, particularly the N-H proton of the imidazole ring. researchgate.net

Green regions denote neutral or weakly interacting areas, often corresponding to the carbon framework of the aromatic rings. rasayanjournal.co.in

This analysis helps in identifying the sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which contributes to the molecule's stability. acadpubl.eu Key interactions include:

Hyperconjugation : This involves the interaction of sigma (σ) or lone pair (n) electrons with adjacent empty (antibonding, σ* or π*) orbitals.

Intramolecular Charge Transfer (ICT) : Significant stabilization energy (E(2)) from NBO analysis indicates strong ICT. In imidazole derivatives, major charge transfer often occurs from the lone pairs of nitrogen atoms to the antibonding orbitals of the ring system (n → π*). rsc.org

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of this compound. These descriptors provide quantitative measures of different aspects of chemical reactivity. researchgate.netnih.gov

| Descriptor | Formula | Significance | Reference |

| Ionization Potential (I) | I = -E(HOMO) | The energy required to remove an electron. | researchgate.net |

| Electron Affinity (A) | A = -E(LUMO) | The energy released when an electron is added. | researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. | irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. | nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. | nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow. | nih.gov |

These descriptors are crucial for comparing the reactivity of different imidazole derivatives and for understanding their behavior in chemical reactions. nih.govbohrium.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its dynamic behavior in various environments, such as in an aqueous solution or when interacting with a biological target. uobaghdad.edu.iqnih.gov

These simulations can reveal:

Conformational Changes : How the molecule flexes and changes its shape, particularly the rotation around the bond connecting the naphthalene and imidazole rings.

Solvation Effects : The arrangement and interaction of solvent molecules (e.g., water) around the solute, forming hydration shells. MD studies on imidazole in water have characterized the hydration shells around the nitrogen atoms. uobaghdad.edu.iq

Binding Stability : When docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex over time by monitoring parameters like the root-mean-square deviation (RMSD). mdpi.comacs.org This is crucial for evaluating its potential as a drug candidate. nih.gov

MD simulations complement the static picture provided by DFT by introducing temperature and motion, offering a more realistic representation of the molecule's behavior in a complex system. oup.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structure with Observed Phenomena (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to describe the relationship between the chemical structure of a compound and its biological activity. brieflands.com The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features. These features are quantified by molecular descriptors, which can be physicochemical, electronic, or topological in nature.

In the context of imidazole and naphthalene derivatives, QSAR studies have been instrumental in identifying key structural requirements for specific biological activities. For instance, a QSAR investigation on a series of substituted naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and various topological indices in describing their antimicrobial activity. nih.gov Similarly, QSAR studies on imidazole derivatives have shown significant correlations between physicochemical parameters like density, surface tension, and partition coefficient with their antagonist activity at the ORL1 receptor. researchgate.net

The development of a QSAR model typically involves several steps:

Data Set Selection: A series of compounds with known biological activities is selected. For example, a study on naphthoquinone derivatives used 57 compounds to develop a QSAR model for their inhibitory activity against indoleamine 2,3-dioxygenase. brieflands.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. brieflands.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.

3D-QSAR Approaches (e.g., CoMSIA) in Structure-Property Correlation

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods represent an advancement over traditional QSAR by considering the three-dimensional properties of molecules. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the ligand-receptor interactions that govern biological activity. nih.govimist.ma

The core of 3D-QSAR is the alignment of the molecules in a dataset in a 3D grid. imist.ma For each molecule, steric and electrostatic fields are calculated at each grid point, and these field values are used as descriptors in a partial least squares (PLS) analysis to correlate with biological activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis) extends the CoMFA methodology by calculating additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. imist.ma This provides a more comprehensive picture of the molecular properties influencing activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or decrease activity.

For example, a 3D-QSAR study on a series of imidazo- and pyrrolo-quinolinedione derivatives as anticancer agents yielded robust CoMFA and CoMSIA models. nih.gov The CoMSIA model, which incorporated steric, electrostatic, hydrophobic, and hydrogen bond fields, showed a high cross-validation value (q²) of 0.709 and a conventional correlation coefficient (r²) of 0.969, indicating excellent predictive ability. nih.gov These models help in visually interpreting the structure-activity relationships, guiding the design of more potent compounds.

Below is a representative table illustrating the statistical results from a 3D-QSAR study on related compounds, showcasing the predictive power of these models.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Number of Components | Field Contributions | Reference |

| CoMFA | 0.844 | 0.964 | 4 | Steric, Electrostatic | nih.gov |

| CoMSIA | 0.709 | 0.969 | 6 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |

This table is illustrative of results from a 3D-QSAR study on anticancer 1-N-substituted imidazo- and pyrrolo-quinoline-4,9-dione derivatives and demonstrates the statistical parameters used to validate such models.

In silico Investigation of Non-Covalent Intermolecular Interactions

The imidazole ring is a versatile component in molecular structures, capable of participating in a wide array of non-covalent interactions. nih.gov These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the structure and function of molecules in biological systems. nih.gov For this compound, both the imidazole and naphthalene moieties are key contributors to these interactions.

In silico methods, particularly those based on quantum chemistry and molecular dynamics, are powerful tools for investigating these weak interactions. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to systematically study the mutual influence of various non-covalent interactions. nih.gov For instance, studies on imidazole have shown that the formation of additional non-covalent bonds can enhance its proton-donating ability, a key aspect of its role in many biological processes. nih.gov This phenomenon, known as cooperativity, demonstrates that the strength of one interaction can be significantly influenced by the presence of others. nih.gov

The naphthalene group in this compound provides a large, electron-rich π-system, making it prone to π-π stacking interactions with other aromatic systems. Computational studies on related naphthalene-imidazole conjugates have utilized DFT and Time-Dependent DFT (TD-DFT) to elucidate the role of π–π interactions in their self-assembly and photophysical properties. rsc.org

The table below summarizes the types of non-covalent interactions that can be investigated for this compound and the computational methods used for their study.

| Type of Interaction | Involving Moiety | Computational Method | Key Findings from Related Studies | Reference(s) |

| Hydrogen Bonding | Imidazole (N-H group, N atom) | Quantum Chemistry (e.g., PW6B95-GD3) | Imidazole can act as both a hydrogen bond donor and acceptor; its proton-donating/accepting ability is modulated by other simultaneous non-covalent interactions. | nih.gov |

| π-π Stacking | Naphthalene Ring, Imidazole Ring | DFT, TD-DFT, Molecular Dynamics | The extended π-system of naphthalene strongly influences molecular self-assembly and optical properties through π-π interactions. | rsc.org |

| Van der Waals Forces | Entire Molecule | Molecular Mechanics, DFT | Contribute to the overall stability of molecular complexes and crystal packing. | nih.govacs.org |

| C-H···π Interactions | Naphthalene/Imidazole C-H bonds & π-systems | Quantum Chemistry, NCI analysis | These weaker interactions contribute to the conformational stability and binding affinity of the molecule within a receptor pocket. | acs.org |

These in silico investigations are fundamental to understanding how this compound might interact with biological targets, such as enzymes or receptors, and how it behaves in condensed phases.

Non Biological Chemical Applications and Materials Science Contributions of Naphthalene Imidazole Systems

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms in the imidazole (B134444) ring of 1-(naphthalen-1-yl)-1H-imidazole and related structures serve as excellent donors for metal ions, making these compounds effective ligands in coordination chemistry. The resulting metal complexes often exhibit enhanced catalytic and photophysical properties.

Metal complexes incorporating naphthalene-imidazole based ligands are synthesized to explore their potential in various applications. While specific research on this compound is part of a broader interest in this class of compounds, studies on related structures provide insight into their general characteristics. For instance, mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with Schiff bases derived from naphthalen-2-ol have been synthesized and characterized. ijprems.com These studies confirm that the Schiff base ligands, which also contain nitrogen and oxygen donor atoms, act as bidentate monobasic ligands. ijprems.com

Characterization of these complexes typically involves a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination of the ligand to the metal ion. The appearance of new bands corresponding to M-N (metal-nitrogen) and M-O (metal-oxygen) bonds, typically in the lower frequency region of the spectrum (420-556 cm⁻¹), provides direct evidence of complex formation. ijprems.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. For example, the spectral data for certain Co(II), Ni(II), Cu(II), and Zn(II) complexes suggest an octahedral geometry. ijprems.com

Molar Conductance Measurements: These measurements help to determine the electrolytic nature of the complexes. Low molar conductance values in solvents like DMSO indicate a non-electrolytic character, suggesting that the anions are not free in the solution but are part of the coordination sphere. ijprems.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to confirm the presence of coordinated water molecules. ijprems.com

Magnetic Susceptibility Measurements: These measurements provide information about the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex. ijprems.com For instance, a magnetic moment of 5.14 B.M. for a Co(II) complex is indicative of an octahedral geometry. ijprems.com

A study on a thiosemicarbazide (B42300) ligand containing a naphthalene (B1677914) moiety, 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL), and its complexes with Co(III), Ni(II), and Cu(II) demonstrated that the ligand acts as a tridentate chelate with N,N,S-donor sites. uomphysics.net The formation of the complexes was confirmed by various spectral techniques, and the structure of the Ni(II) complex was determined by single-crystal X-ray diffraction. uomphysics.net

Table 1: Spectroscopic Data for Characterization of Metal Complexes

| Technique | Observation | Implication |

|---|---|---|

| IR Spectroscopy | New bands at 420-556 cm⁻¹ | Formation of M-N and M-O bonds |

| UV-Visible Spectroscopy | Specific absorption bands | Information on the geometry of the metal center |

| Molar Conductance | Low values in DMSO | Non-electrolytic nature of the complex |

| Magnetic Susceptibility | e.g., 5.14 B.M. for Co(II) | Octahedral geometry |

| Single-Crystal X-ray | Detailed structural data | Confirms coordination and geometry |

Metal complexes derived from imidazole-based ligands are recognized for their catalytic prowess in a variety of organic transformations. The electronic properties of the imidazole ring, which can be tuned by substituents, influence the catalytic activity of the metal center. Benzimidazole (B57391) derivatives, which are structurally related to imidazoles, form stable complexes with transition metals that show enhanced catalytic activity in processes like organic transformations and polymerization reactions. nih.gov

For example, a gold(I) complex featuring a naphthalene-di-imide-functionalized N-heterocyclic carbene (NDI-NHC) ligand has been shown to be an efficient catalyst for several oxidative C-C coupling reactions. acs.org This includes the coupling of aryldiazonium salts with mesitylene, which involves the direct C-H activation of arenes under mild conditions. acs.org In a comparative study, this gold catalyst demonstrated superior activity and achieved a higher final product yield (90%) compared to a standard catalytic system ([AuCl(PPh₃)] + Ru(bpy)₃₂) which yielded 70%. acs.org

The photocatalytic properties of such complexes are also of significant interest. The same gold(I) NDI-NHC complex was found to be a versatile photocatalyst, capable of generating singlet oxygen and effectively catalyzing the selective oxidation of substrates like citronellol (B86348) and cyclooctene. acs.org

While these examples highlight the potential of broader classes of naphthalene-imidazole systems, they underscore the importance of the ligand design in achieving efficient catalysis. The specific catalytic applications of complexes of this compound are an area for continued investigation.

Photophysical Behavior and Optoelectronic Relevance

The combination of the naphthalene chromophore and the imidazole moiety in a single molecule gives rise to interesting photophysical properties, making these compounds relevant for optoelectronic applications.

Naphthalene-imidazole derivatives often exhibit distinct absorption and emission properties. The introduction of different substituents on the naphthalene or imidazole rings can lead to shifts in the absorption and fluorescence maxima. For instance, the introduction of silyl (B83357) groups at the 1- and 4-positions of the naphthalene chromophore causes a shift of the absorption maxima to longer wavelengths and an increase in fluorescence intensity. researchgate.netmdpi.com

A study on 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole revealed its photophysical characteristics through steady-state absorption and emission spectra. nih.gov When this compound was anchored to superparamagnetic nanoparticles, the intensities of the absorption and emission maxima were enhanced. nih.govresearchgate.net This suggests that the interaction with the nanoparticles provides a rigid environment that can reduce non-radiative decay pathways, leading to stronger luminescence. The order of increasing intensity was observed as: imidazole < phosphated imidazole < phosphated imidazole bound Fe₂O₃. nih.gov

Derivatives such as 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have been shown to exhibit solvatofluorochromism, where the fluorescence emission color changes with the polarity of the solvent. nih.gov This property is valuable for developing sensors that can detect changes in the local environment. Furthermore, a naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated Schiff base molecule has been shown to exhibit aggregation-induced tunable luminescence, generating multiple emission colors from blue to white light depending on the polarity of the self-assembly medium. rsc.org

Table 2: Photophysical Properties of Naphthalene-Imidazole Derivatives

| Compound/System | Key Photophysical Property | Observation |

|---|---|---|

| 1-(Naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole on Fe₂O₃ nanoparticles | Enhanced Luminescence | Increased absorption and emission intensity. nih.gov |

| Silyl-substituted naphthalenes | Bathochromic Shift | Absorption maxima shifted to longer wavelengths. researchgate.netmdpi.com |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) | Solvatofluorochromism | Fluorescence color changes with solvent polarity. nih.gov |

| Naphthalene–phenanthro[9,10-d]imidazole Schiff base | Aggregation-Induced Emission | Tunable emission from blue to white light. rsc.org |

Photoinduced electron transfer (PET) is a key process in many photophysical phenomena and is often observed in molecules containing both electron-donating and electron-accepting moieties. In naphthalene-imidazole systems, the naphthalene unit can act as a chromophore, and upon excitation, an electron can be transferred to or from another part of the molecule or to an external species.

The 1,8-naphthalimide (B145957) framework, which contains a naphthalene core, is a well-known electron-deficient system capable of participating in PET. nih.gov In some naphthalimide derivatives designed as sensors, a PET process from a receptor to the excited naphthalimide fluorophore leads to fluorescence quenching. mdpi.com The interaction with an analyte can disrupt this PET process, leading to a "turn-on" fluorescence response.

Studies on imidazole derivatives interacting with nano-semiconductors have also explored PET. nih.gov The fluorescence of an imidazole derivative can be quenched by nanoparticles like WO₃, Fe₂O₃, and CuO through a PET mechanism. The feasibility of this process can be estimated by calculating the free energy change (ΔG_et) using the Rehm-Weller equation. nih.gov This demonstrates the potential for naphthalene-imidazole compounds to be used in systems where light-induced charge separation is desired, such as in photocatalysis or solar energy conversion.

The unique properties of naphthalene-imidazole derivatives make them suitable for incorporation into advanced functional materials. Their ability to coordinate with metal ions and their interesting photophysical responses are particularly advantageous.

One significant application is their use as a host for nanocrystals to create hybrid materials with enhanced properties. For example, 2-(naphthalen-1-yl)-1,4,5-triphenyl-1H-imidazole (NTI) can act as a host for ZnO and Bi₂O₃ nanocrystals, leading to an enhancement of its luminescence. nih.gov The strong adsorption of NTI onto the surface of the nanocrystals is likely due to the chemical affinity of the nitrogen atom of the imidazole ring for the metal ions on the nanocrystal surface. nih.gov This interaction can also lower the HOMO energy level of the NTI molecule. nih.gov Similarly, 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole has been anchored to superparamagnetic nanoparticles, resulting in a material with enhanced photoluminescence. nih.govresearchgate.net

The sensitivity of the fluorescence of some naphthalene-imidazole derivatives to their environment makes them excellent candidates for chemical sensors. For instance, the fluorescence of certain 1,8-naphthalimide derivatives is quenched by a PET process, which can be inhibited by the protonation of a receptor group, leading to a "turn-on" fluorescence signal in the presence of acid. mdpi.com Furthermore, a dizinc(II) complex based on a naphthalene carbohydrazone has been developed as a highly selective fluorescent sensor for pyrophosphate ions, with a very low detection limit of 155 ppb. acs.org The amphoteric nature of the imidazole group in some derivatives allows for a fluorescent response to both strong acids and anions like fluoride. nih.gov

Utility as Versatile Building Blocks in Complex Organic Synthesis

The this compound framework serves as a crucial building block in the synthesis of more complex and functionally diverse molecules. Its inherent structural features—the electron-rich imidazole ring and the extended π-system of the naphthalene group—make it a valuable synthon for creating a variety of organic compounds. The imidazole portion offers multiple reaction sites, including the nitrogen atoms which can be alkylated or participate in coordination chemistry, while the naphthalene ring can be functionalized through electrophilic substitution reactions. rsc.orgslideshare.net

The synthesis of derivatives often starts with precursors like 1-naphthylamine (B1663977), which is then used to construct the imidazole ring. nih.gov Once the core this compound structure is formed, it can be further elaborated. For instance, derivatives such as 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol can be synthesized and subsequently modified at the thiol, ester, and hydrazide groups to create a library of new compounds. nih.gov

The versatility of the naphthalene-imidazole scaffold is evident in its use in creating a range of derivatives with potential applications in medicinal chemistry and materials science. ijprems.com The synthesis of these more complex molecules often involves multi-step reactions where the naphthalene-imidazole core is a key intermediate. For example, the synthesis of 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts demonstrates how the fundamental structure can be built upon to generate more complex ionic liquids or biologically active agents. nih.gov

The following table summarizes examples of how the naphthalene-imidazole scaffold is utilized as a building block for more complex structures.

| Starting Material/Scaffold | Reaction Type | Resulting Complex Molecule/Derivative | Reference |

| 1-Naphthylamine | Reaction with 2-bromo-1-phenylethan-1-one, then KSCN | 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol | nih.gov |

| 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol | Reaction with methyl bromoacetate, then hydrazine | N'-benzylidene hydrazide derivatives | nih.gov |

| 1,4-Dihydroxy-2-naphthoic acid | Alkylation, reduction, bromination, and imidazole substitution | 1,4-Dialkoxynaphthalene-2-alkyl imidazolium salts | nih.gov |

| 1-Naphthyl isothiocyanate | Reaction with hydrazide, then cyclization | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | rsc.org |

These examples underscore the role of the this compound system as a foundational structure in organic synthesis, enabling the construction of a wide array of more elaborate molecules through various chemical transformations.

Exploration of Supramolecular Assembly and Host-Guest Chemistry

The unique combination of the planar, aromatic naphthalene system and the coordinating imidazole ring within this compound and its derivatives makes them excellent candidates for studies in supramolecular chemistry. rug.nl These molecules can self-assemble into highly ordered structures through non-covalent interactions such as π-π stacking, hydrogen bonding, and metal coordination. rug.nlnih.gov

Research on the structurally related compound, 1-(1-naphthylmethyl)imidazole, which has a flexible methylene (B1212753) linker, reveals its ability to form 2D supramolecular layers through a combination of π-π stacking interactions and hydrogen bonds. nih.gov This compound also acts as a ligand, forming a mononuclear complex with silver perchlorate, [Ag(L)₂(PF₆)], where the silver ion coordinates with the imidazole nitrogen atoms. nih.gov

Furthermore, ligands incorporating both naphthalene and imidazole moieties, such as 1,4-bis(imidazol-1-ylmethyl)naphthalene, have been shown to form extensive two- and three-dimensional coordination polymers with various metal ions (Ag(I), Cd(II), Mn(II), Zn(II), Co(II)). researchgate.net In these structures, the imidazole units coordinate to the metal centers, while the naphthalene rings engage in π-π stacking interactions, which play a critical role in linking lower-dimensional structures into higher-dimensional supramolecular frameworks. researchgate.net The geometry of the final architecture is influenced by the specific metal ion and the counter-anions present. researchgate.net

In the realm of host-guest chemistry, the naphthalene moiety can act as a guest that fits into the hydrophobic cavity of macrocyclic hosts like cyclodextrins. nih.govresearchgate.net Studies on 1-naphthaleneacetic acid have shown that it forms an inclusion complex with β-cyclodextrin. researchgate.net The formation of such host-guest complexes can enhance properties like solubility and stability. nih.gov Similarly, the imidazole portion of the molecule can participate in host-guest interactions. For example, benzimidazole derivatives have been shown to form 1:1 inclusion complexes with cucurbit rug.nluril, driven by hydrogen bonding and ion-dipole interactions. nih.gov The encapsulation of the guest molecule within the host cavity can lead to changes in its physical properties, such as enhanced fluorescence. nih.gov

The table below details specific examples of supramolecular and host-guest interactions involving naphthalene-imidazole systems.

| Naphthalene-Imidazole System | Interacting Partner(s) | Type of Interaction | Resulting Supramolecular Structure | Reference |

| 1-(1-Naphthylmethyl)imidazole | Itself | π-π stacking, hydrogen bonding | 2D supramolecular layers | nih.gov |

| 1-(1-Naphthylmethyl)imidazole | Silver Perchlorate (AgPF₆) | Metal coordination | Mononuclear complex [Ag(L)₂(PF₆)] | nih.gov |

| 1,4-Bis(imidazol-1-ylmethyl)naphthalene | Various metal ions (Ag⁺, Cd²⁺, etc.) | Metal coordination, π-π stacking | 2D and 3D coordination polymers | researchgate.net |

| Naphthalene-phenanthro[9,10-d]imidazole derivative | Rhodamine B | Energy transfer (FRET) | Artificial light-harvesting system | rsc.org |

| 1-Naphthaleneacetic acid | β-Cyclodextrin | Host-guest inclusion | Inclusion complex | researchgate.net |

| Benzimidazole derivatives | Tetramethyl cucurbit rug.nluril | Host-guest inclusion (H-bonding, ion-dipole) | 1:1 inclusion complex | nih.gov |

These findings highlight the significant potential of this compound and related structures in the design of functional materials and systems based on controlled supramolecular assembly and molecular recognition.

Future Perspectives and Emerging Research Trajectories in 1 Naphthalen 1 Yl 1h Imidazole Chemistry

Innovations in Synthetic Strategies and Method Development

The development of efficient and versatile synthetic routes is paramount for the exploration of any chemical scaffold. For 1-(naphthalen-1-yl)-1H-imidazole and its derivatives, research is moving beyond classical methods toward more innovative and sustainable strategies.

Traditional synthesis often involves the reaction of an appropriate naphthalene (B1677914) derivative with imidazole (B134444). ontosight.ai For instance, a common approach is the reaction of 1-naphthylamine (B1663977) with a suitable bromo-ketone followed by cyclization and further modifications. openreadings.eu A specific example is the preparation of 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives, which starts with the reaction of 1-naphthylamine and 2-bromo-1-phenylethan-1-one. openreadings.eu

Emerging synthetic innovations focus on improving efficiency, yield, and environmental footprint. These include:

One-Pot, Multicomponent Reactions: A highly efficient, one-pot synthesis of 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole has been reported using indium trifluoride (InF3) as a catalyst under solvent-free conditions. nih.gov This approach simplifies the procedure, reduces waste, and often improves yields.

Microwave-Assisted and Ultrasonic Synthesis: The application of microwave irradiation and ultrasound is being explored to accelerate reaction times and improve the efficiency of imidazole synthesis in general, methodologies that are applicable to naphthalene-imidazole derivatives. biomedpharmajournal.org

Novel Catalytic Systems: Research into new catalysts, such as transition metals or "green" catalysts like ionic liquids, is expected to yield more selective and efficient syntheses. irjmets.com For example, the synthesis of related naphthalene-based imidazolium (B1220033) salts involves steps like bromination and subsequent imidazole substitution, which can be optimized with different catalytic approaches. mdpi.comnih.gov

Flow Chemistry: The adoption of continuous flow chemistry offers precise control over reaction parameters, leading to higher reproducibility, scalability, and safety, representing a significant future direction for the synthesis of these compounds.

Below is a table summarizing various synthetic approaches for naphthalene-imidazole scaffolds.

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| 1-Naphthylamine, 2-Bromo-1-phenylethan-1-one | KSCN, 10% HCl (reflux) | 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol | openreadings.eu |

| Naphthalene-1,4-dione, Amines | Et3N or K2CO3 | Naphthoquinone derivatives | nih.gov |

| 1,4-Dihydroxy-2-naphthoic acid | Alkylation, Reduction, Bromination, Imidazole substitution | 1,4-Dialkoxynaphthalene-2-alkyl imidazolium salt | mdpi.comnih.gov |

| Naphthalene derivative, Benzil, Ammonium (B1175870) acetate | Indium trifluoride (InF3), solvent-free | 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole | nih.gov |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound derivatives, techniques like molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal.

Molecular Docking: This technique is widely used to predict the binding affinity and orientation of a ligand within the active site of a protein. For example, molecular docking studies have been performed on imidazole derivatives to investigate their mode of action as antifungal agents and to understand their interactions with biological targets like EGFR (Epidermal Growth Factor Receptor) in cancer research. biomedpharmajournal.orgsums.ac.ir This approach allows for the rational design of new this compound derivatives with enhanced biological activity. For instance, studies on novel N-Acyl Hydrazone compounds, which share structural motifs with derivatives of the title compound, have utilized molecular docking to predict anticancer potential. openreadings.eu

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can predict parameters like HOMO-LUMO energy gaps, which are crucial for designing materials with specific optical and electronic properties, such as those used in organic electronics or as fluorescent probes.

Predictive Modeling for Biological Activity: By analyzing a series of related compounds, computational models can predict the activity of new, unsynthesized molecules. This is evident in the design of novel anti-mitotic agents, where computational analysis helps in optimizing structures for improved potency and selectivity against cancer cells. nih.gov

The integration of these computational methods accelerates the design-synthesis-testing cycle, reducing costs and enabling a more targeted approach to developing new functional molecules based on the this compound scaffold.

Deepening Understanding of Structure-Function Relationships in Novel Materials

The unique combination of the planar, electron-rich naphthalene group and the versatile imidazole ring in this compound underpins its utility in novel materials. Understanding the relationship between its molecular structure and its macroscopic function is a key area of ongoing research.

Photophysical Properties: Naphthalene-imidazole derivatives are being investigated as fluorophores. The rigid naphthalene unit often imparts high quantum yields, while the imidazole moiety can be functionalized to tune the emission wavelength or introduce sensitivity to the chemical environment. For instance, research on 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole, a structurally related compound, shows that these molecules exhibit interesting solvatofluorochromic properties (color changes with solvent polarity) and can act as fluorescent sensors for acids and anions. rsc.org

Materials for Electronics: The aromatic nature of the scaffold suggests potential applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The ability to modify the imidazole and naphthalene rings allows for fine-tuning of the electronic energy levels to match the requirements of device architectures.

Nanoparticle Functionalization: The imidazole nitrogen atoms can act as anchoring points to functionalize the surface of nanoparticles. A study demonstrated the binding of a phosphated derivative of 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole to iron oxide (Fe2O3) magnetic nanoparticles. nih.gov The resulting hybrid material combines the magnetic properties of the nanoparticle with the photophysical characteristics of the organic molecule, opening avenues for applications in bio-imaging and targeted therapy. nih.gov

The table below highlights key structure-function insights for related naphthalene-imidazole systems.

| Structural Feature | Observed Function/Property | Potential Application | Reference |

| Imidazole ring attached to a polycyclic aromatic system | Solvatofluorochromism, Sensitivity to ions | Chemical sensors, Fluorophores | rsc.org |

| Phosphated imidazole group | Binding to metal oxide nanoparticles | Bio-imaging, Drug delivery | nih.gov |

| Diarylmethyl-imidazole core | Tubulin polymerization inhibition | Anticancer agents | nih.gov |

Interdisciplinary Research Opportunities in Chemical Sciences

The diverse properties of this compound make it a fertile ground for interdisciplinary research, bridging organic synthesis with medicinal chemistry, materials science, and pharmacology.

Medicinal Chemistry and Pharmacology: The naphthalene moiety is present in numerous FDA-approved drugs, and the imidazole ring is a well-known pharmacophore found in antimicrobial and anticancer agents. nih.govekb.egijpsjournal.com The combination of these two scaffolds has led to derivatives with potential anticancer, antifungal, anti-inflammatory, and anticonvulsant activities. openreadings.eunih.govnih.govekb.eg Future research will involve collaborations between synthetic chemists to create libraries of these compounds and pharmacologists to evaluate their efficacy and mechanism of action in various disease models.

Materials Science and Engineering: The development of novel sensors, electronic devices, and smart materials based on this scaffold requires close collaboration between chemists, physicists, and materials engineers. Chemists can design and synthesize molecules with tailored photophysical or electronic properties, which engineers can then integrate into functional devices.

Chemical Biology: Naphthalene-imidazole derivatives designed as fluorescent probes can be used by chemical biologists to visualize biological processes within living cells. ijpsjournal.com For example, a probe could be designed to selectively bind to a specific protein or cellular structure, with its fluorescence reporting on the local environment or the presence of a particular analyte.

The convergence of these fields will undoubtedly unlock new applications and deepen our fundamental understanding of the this compound system, ensuring it remains a molecule of significant scientific interest for years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。